molecular formula C17H19NO4S B4396541 N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide

N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide

Cat. No.: B4396541
M. Wt: 333.4 g/mol
InChI Key: ZCQMJEJFIYMSAM-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide is a carboxamide derivative featuring a furan-2-carboxamide core with two distinct N-substituents: a 1,1-dioxothiolan-3-yl group (a sulfone-containing tetrahydrothiophene ring) and a 4-methylbenzyl moiety. The 4-methylphenyl substituent contributes steric bulk and electron-donating effects, which may influence receptor binding or metabolic stability.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-4-6-14(7-5-13)11-18(15-8-10-23(20,21)12-15)17(19)16-3-2-9-22-16/h2-7,9,15H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQMJEJFIYMSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724491
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide” likely involves multiple steps, including the formation of the furan ring, the introduction of the thienyl group, and the attachment of the methylbenzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide” may undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions might be used to alter the oxidation state of the thienyl group.

    Substitution: Substitution reactions could replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents.

Scientific Research Applications

“N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide” could have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Investigating its potential as a bioactive compound with effects on cellular processes.

    Medicine: Exploring its potential as a therapeutic agent for treating specific diseases or conditions.

    Industry: Utilizing its unique properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for “N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Core Heterocycle Variations

Furan vs. Thiophene/Benzofuran

  • Furan-2-carboxamide (Target Compound) : The oxygen-containing furan ring offers moderate electron-richness and lower lipophilicity compared to thiophene. This may influence membrane permeability and metabolic oxidation pathways.
  • Benzofuran-2-carboxamide (e.g., N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide) : The extended aromatic system in benzofuran derivatives improves UV detectability and may enhance π-π stacking interactions in receptor binding .

Aryl Substituent Modifications

Compound Name Aryl Group Electronic Effects Steric Effects
Target Compound 4-Methylphenyl Electron-donating Moderate bulk
N-(4-Bromophenyl)furan-2-carboxamide 4-Bromophenyl Electron-withdrawing High bulk
Ortho-Fluorofuranyl Fentanyl 2-Fluorophenyl Electron-withdrawing Low bulk
Para-Methoxyfuranyl Fentanyl 4-Methoxyphenyl Electron-donating Moderate bulk
  • 4-Methylphenyl (Target) : Enhances lipophilicity and may stabilize binding via hydrophobic interactions. Methyl groups are metabolically stable compared to halogens or alkoxy groups.
  • Bromine’s steric bulk may hinder binding in sterically sensitive targets .
  • 4-Methoxyphenyl : Methoxy groups improve solubility via polar interactions but introduce metabolic liabilities (O-demethylation) .

Nitrogen Substituent Variations

Compound Name N-Substituent 1 N-Substituent 2 Functional Impact
Target Compound 1,1-Dioxothiolan-3-yl 4-Methylbenzyl Sulfone increases polarity; benzyl enhances lipophilicity
Fentanyl Analogs (e.g., Ortho-Fluorofuranyl Fentanyl) 1-Phenethylpiperidin-4-yl Fluorophenyl Piperidine critical for opioid receptor binding
N-(1,1-Dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide 1,1-Dioxothiolan-3-yl 4-Ethoxybenzyl Ethoxy group increases solubility but adds metabolic vulnerability
  • 1,1-Dioxothiolan-3-yl (Target): The sulfone group improves solubility and may reduce cytochrome P450 interactions compared to non-oxidized thiolanes.
  • Piperidin-4-yl (Fentanyl Analogs) : Essential for μ-opioid receptor agonism; replacement with sulfolane likely abolishes opioid activity but may redirect therapeutic targets .

Pharmacological and Regulatory Considerations

  • Fentanyl Analogs : Controlled substances (Schedule I) due to high opioid receptor affinity. Structural features like the piperidine phenethyl group and fluorophenyl substituents are critical for potency .
  • Target Compound: Lacks the piperidine moiety, suggesting divergent pharmacology. The 4-methylphenyl and sulfolane groups may confer unique binding profiles, possibly targeting non-opioid receptors (e.g., serotonin or sigma receptors).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide
Reactant of Route 2
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N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide

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